2,4-Diaminophenoxyethanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 241.12 g/mol. It is primarily recognized for its applications in the cosmetic industry, particularly as an intermediate in hair dye formulations. The compound is known for its structural characteristics, which include two amino groups and a phenoxyethanol moiety, contributing to its functional properties in various applications.
2,4-Diaminophenoxyethanol hydrochloride is classified under several categories based on its chemical structure and function:
The synthesis of 2,4-diaminophenoxyethanol hydrochloride can be achieved through various methods. A notable method involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with 1,2-propanediol in dichloromethane as a solvent. This reaction typically occurs at temperatures ranging from 50 to 60 degrees Celsius for approximately 20 hours. The molar ratio of the reactants is maintained at 1:8 to ensure optimal yield .
Another method includes a multi-step process involving condensation and hydrogenation, followed by salt formation. This method uses ethylene glycol and sodium carbonate as key reactants under controlled temperature conditions .
The molecular structure of 2,4-diaminophenoxyethanol hydrochloride features:
The primary reactions involving 2,4-diaminophenoxyethanol hydrochloride include:
The stability of the compound in aqueous solutions has been demonstrated, where it remains stable for several hours under controlled conditions .
The mechanism of action for 2,4-diaminophenoxyethanol hydrochloride primarily relates to its role as a hair dye intermediate. Upon application:
This process is crucial in achieving long-lasting hair color effects while minimizing damage to hair structures .
2,4-Diaminophenoxyethanol hydrochloride has several significant applications:
2,4-Diaminophenoxyethanol hydrochloride (chemical name: 2-(2,4-diaminophenoxy)ethanol dihydrochloride; CAS No. 66422-95-5) is an organic compound with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of 241.12 g/mol. It typically presents as an off-white to light grey or pink crystalline powder with ≥99% purity in commercial grades [6] [8]. This compound functions primarily as a critical coupler in oxidative hair dye formulations, where it reacts with developers (e.g., hydrogen peroxide) to form stable pigments. Industrially, it serves as a pharmaceutical intermediate, though this application remains secondary to its cosmetic uses [8] [9].
The dominant industrial route synthesizes 2,4-diaminophenoxyethanol hydrochloride from 2,4-dinitrochlorobenzene (DNCB) through sequential reactions: condensation, hydrogenation, and salt formation [1] [5] [7].
Step 1: Alkaline CondensationDNCB undergoes nucleophilic substitution with ethylene glycol under alkaline conditions. Sodium carbonate (Na₂CO₃) maintains a pH of 7.5–8.0, facilitating the reaction while neutralizing liberated HCl. The process occurs at 100–140°C for 4–6 hours under nitrogen atmosphere to prevent oxidation. Ethylene glycol serves as both reactant and solvent, with excess volumes (e.g., 400–600 kg per 160 kg DNCB) ensuring high conversion. Carbon dioxide byproduct is actively vented [1] [7]:$$\ce{2,4-(NO2)2C6H3Cl + HOCH2CH2OH ->[Na2CO3][100-140°C] 2,4-(NO2)2C6H3OCH2CH2OH + HCl}$$
Step 2: Catalytic HydrogenationThe intermediate 2,4-dinitrophenoxyethanol is reduced to the diamine using hydrogen gas (5–15 bar) and a palladium/carbon (Pd/C) or Raney nickel catalyst at 50–80°C. Reaction completion is monitored by thin-layer chromatography (TLC). Post-reduction, the catalyst is removed via hot filtration, and the filtrate concentrated under reduced pressure [1] [5].$$\ce{2,4-(NO2)2C6H3OCH2CH2OH + 6H2 ->[Catalyst] 2,4-(NH2)2C6H3OCH2CH2OH + 2H2O}$$
Step 3: Salt Formation and CrystallizationThe free base is dissolved in ethanol/water mixtures and acidified with concentrated hydrochloric acid to pH 1.0–2.0, forming the dihydrochloride salt. Cooling the solution to 0–5°C precipitates crystalline product isolated via suction filtration. Repeated washes with chilled ethanol or acetone yield high-purity material (>99%) [1] [7].
A less common method substitutes DNCB with 1,5-dichloro-2,4-dinitrobenzene and ethylene glycol with 1,2-propanediol, using dichloromethane as solvent. Reduction employs non-catalytic reagents like sodium dithionite, but this route suffers from lower yields (≤75%) and higher solvent costs, limiting industrial adoption [3].
Table 1: Comparative Analysis of Synthetic Methods
Parameter | Mainstream Route | Alternative Route |
---|---|---|
Starting Materials | 2,4-Dinitrochlorobenzene, Ethylene glycol | 1,5-Dichloro-2,4-dinitrobenzene, 1,2-Propanediol |
Catalyst/Reductant | H₂/Pd-C | Sodium dithionite |
Solvent System | Ethylene glycol (neat) | Dichloromethane |
Reaction Time | 10–12 hours (total) | 24–25 hours |
Reported Yield | 85–90% | 70–75% |
Industrial Adoption | High | Low |
Industrial production employs multipurpose reactors configured for pressure-tight operations. Key equipment includes:
Material handling emphasizes closed-loop transfer to minimize exposure to air and moisture, which can degrade intermediates. Ethylene glycol recycling is achieved via vacuum distillation (70–90°C at ≤0.1 bar), recovering >80% solvent for reuse [1] [7].
Table 2: Industrial Production Parameters from Patent Examples
Step | Scale (kg) | Temperature (°C) | Time (h) | Key Reagents | Yield (%) |
---|---|---|---|---|---|
Condensation | 160 DNCB | 100–140 | 4–6 | Na₂CO₃ (45 kg) | 95–97* |
Hydrogenation | Batch | 50–80 | 4–5 | H₂ (10 bar), Pd/C | 92–94* |
Salt Formation | Filtrate | 0–5 (crystallization) | 2–3 | HCl (aq.), Ethanol | 88–90 |
*Intermediate yield; not isolated* [7]
Ethylene glycol recovery reduces raw material consumption by 30–40%. Aqueous waste streams are treated via neutralization (lime for acid removal) and biological degradation before discharge. Mother liquors from crystallization are distilled to recover ethanol, while spent catalysts undergo metal reclamation [1] [7]. These protocols align with "green chemistry" principles, minimizing landfill waste and enhancing process economics.
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